1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one
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Description
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. It is often used in fields such as pharmaceuticals, materials science, and organic synthesis. Custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry are some of the methods used in its synthesis.Molecular Structure Analysis
The molecular structure of this compound is complex. It is known by registry numbers ZINC000240067954, ZINC000240067955 . The molecular formula of a similar compound is C16H22FN3O3.Scientific Research Applications
Anticancer Activities
Research indicates that derivatives of pyrimidine and pyrazole, which share structural similarities with the queried compound, have shown promising anticancer activities. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating potential as anticancer agents. For instance, compounds with fluoro and ethyl substitutions have been evaluated for their inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and transcription, highlighting their potential application in cancer treatment (Alam et al., 2016).
Enzyme Inhibition
Further research into pyrazole derivatives suggests their role in enzyme inhibition, relevant for developing treatments against diseases where specific enzyme activity is dysregulated. Such compounds have been designed and synthesized with the aim of evaluating their inhibitory activities against essential biological targets, potentially contributing to the discovery of new therapeutic agents (Zhang et al., 2007).
Drug Design and Synthesis
The chemical frameworks related to the query compound are instrumental in drug design, particularly for the synthesis of molecules with significant biological activities. Novel synthetic routes and methodologies for constructing such molecules have been explored, paving the way for the development of drugs with improved efficacy and selectivity. This includes the design of molecules targeting specific cellular pathways or receptors involved in disease progression, such as the Met kinase superfamily, indicative of the compound's potential application in targeted cancer therapy (Schroeder et al., 2009).
properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-2-16-18(20)19(22-13-21-16)25-15-10-11-23(12-15)17(24)9-8-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXLLLYKXYKLOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one |
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